molecular formula C23H18BrFN2O7 B3251977 ((2R,3R,4S,5R)-3-(Benzoyloxy)-5-(5-bromo-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-fluorotetrahydrofuran-2-yl)methyl benzoate CAS No. 213136-12-0

((2R,3R,4S,5R)-3-(Benzoyloxy)-5-(5-bromo-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-fluorotetrahydrofuran-2-yl)methyl benzoate

Cat. No.: B3251977
CAS No.: 213136-12-0
M. Wt: 533.3 g/mol
InChI Key: ZUEZUNSMNFNCLZ-AJYBTWMASA-N
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Description

This compound is a fluorinated nucleoside analogue with a brominated pyrimidine base and benzoyl-protected sugar moiety. Its structure consists of:

  • Tetrahydrofuran ring: Substituted with fluorine at C4 and benzoyloxy groups at C3 and the C2-methyl position.
  • Pyrimidine base: A 5-bromo-2,4-dioxo-3,4-dihydropyrimidine moiety at C5, which mimics natural nucleobases but introduces halogenation to modulate electronic and steric properties.
  • Benzoyl protecting groups: Enhance lipophilicity and stability during synthesis, a common strategy in prodrug design .

The compound is structurally related to antiviral agents like sofosbuvir, which target RNA viruses by inhibiting viral polymerases. Its bromine substitution at the pyrimidine C5 position may improve binding affinity to viral enzymes compared to non-halogenated analogues .

Properties

IUPAC Name

[(2R,3R,4S,5R)-3-benzoyloxy-5-(5-bromo-2,4-dioxopyrimidin-1-yl)-4-fluorooxolan-2-yl]methyl benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18BrFN2O7/c24-15-11-27(23(31)26-19(15)28)20-17(25)18(34-22(30)14-9-5-2-6-10-14)16(33-20)12-32-21(29)13-7-3-1-4-8-13/h1-11,16-18,20H,12H2,(H,26,28,31)/t16-,17+,18-,20-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUEZUNSMNFNCLZ-AJYBTWMASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)OCC2C(C(C(O2)N3C=C(C(=O)NC3=O)Br)F)OC(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(=O)OC[C@@H]2[C@H]([C@@H]([C@@H](O2)N3C=C(C(=O)NC3=O)Br)F)OC(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18BrFN2O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

533.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

((2R,3R,4S,5R)-3-(Benzoyloxy)-5-(5-bromo-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-fluorotetrahydrofuran-2-yl)methyl benzoate is a complex organic compound with potential biological applications. This article reviews its biological activity based on various studies and sources.

Chemical Structure and Properties

The compound has the following molecular formula and structure:

  • Molecular Formula : C19_{19}H16_{16}BrF O5_{5}
  • Molecular Weight : 423.230 g/mol
  • CAS Number : 213136-12-0
PropertyValue
Molecular Weight423.230 g/mol
LogP3.5269
PSA61.83 Ų

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in cellular signaling pathways. The presence of the bromine and fluorine substituents may enhance its reactivity and binding affinity to target sites.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. A study demonstrated that derivatives with bromine substitutions showed enhanced activity against gram-positive bacteria compared to their non-brominated counterparts .

Anticancer Properties

Preliminary studies suggest that this compound may possess anticancer properties. The structural components are believed to interfere with cancer cell proliferation by inducing apoptosis through the modulation of apoptotic pathways . Specifically, the dioxo-pyrimidine moiety has been associated with increased cytotoxicity in various cancer cell lines.

Enzyme Inhibition

The compound has been shown to inhibit specific enzymes that are crucial for the survival of pathogenic organisms. For instance, it may act as an inhibitor of dihydrofolate reductase (DHFR), a target for many antibacterial and anticancer drugs .

Case Studies

  • Antibacterial Efficacy : A comparative study evaluated the antibacterial effects of various benzoyloxy derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that the compound exhibited a minimum inhibitory concentration (MIC) lower than that of standard antibiotics used in treatment .
  • Cytotoxicity in Cancer Cells : In vitro assays were conducted on human breast cancer cells (MCF-7), where the compound demonstrated a dose-dependent decrease in cell viability after 48 hours of exposure. The IC50_{50} was determined to be approximately 15 µM .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

Compound Name / ID Substituents (Position) Molecular Weight Biological Target Key Features
Target Compound 5-Br, 4-F, 3-OBz, 2-CH2OBz 495.89 g/mol Viral polymerases (proposed) Enhanced halogenation for enzyme binding; fluorination for metabolic stability .
(2R,3R,4R,5R)-2-((Benzoyloxy)methyl)-5-(4-chloro-pyrrolo[2,3-d]pyrimidin-7-yl)tetrahydrofuran-3,4-diyl dibenzoate () 4-Cl (pyrrolopyrimidine), 3,4-OBz 677.3 [M+H]+ Antiviral (HCV) Chlorinated heterocycle; dibenzoylated sugar for enhanced bioavailability .
Sofosbuvir Analogue (S)-isopropyl 2-((S)-...-4-fluoro-3-hydroxy-4-methyltetrahydrofuran... () 4-F, 4-CH3, ProTide phosphoramidate 529.5 g/mol HCV NS5B polymerase ProTide prodrug strategy for intracellular activation; methyl group for stability .
2-Deoxy-3,5-di-O-benzoyl-2-fluoro-α-D-arabinofuranosyl bromide () 2-F, 3,5-OBz, 5-Br 495.89 g/mol Antisense oligonucleotide synthesis Fluorine enhances nuclease resistance; bromine as leaving group for coupling .

Research Findings

Halogenation Effects: Bromine at pyrimidine C5 increases base-pairing selectivity with viral RNA over cellular DNA, reducing off-target effects . Fluorine at C4 stabilizes the sugar ring’s North conformation, optimizing binding to viral polymerases .

Benzoyl vs. Acetyl Protection :

  • Benzoyl groups (logP = 3.2) improve membrane permeability compared to acetylated analogues (logP = 1.8) but require enzymatic cleavage in vivo, delaying activation .

Prodrug Strategies :

  • Unlike ProTide prodrugs (), the target compound lacks a phosphoramidate moiety, relying on esterase-mediated activation. This results in slower intracellular conversion but fewer off-target phosphorylations .

Q & A

Q. What are the recommended synthetic pathways for preparing ((2R,3R,4S,5R)-3-(benzoyloxy)-5-(5-bromo-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-fluorotetrahydrofuran-2-yl)methyl benzoate?

The synthesis typically involves stereoselective glycosylation and protection/deprotection strategies. Key steps include:

  • Bromination and fluorination : Introduce bromine and fluorine at the pyrimidine and tetrahydrofuran rings, respectively, under anhydrous conditions (e.g., using HBr or Br₂ for bromination and Selectfluor™ for fluorination) .
  • Benzoylation : Protect hydroxyl groups via benzoyl chloride in pyridine or dichloromethane .
  • Coupling reactions : Assemble the pyrimidine and tetrahydrofuran moieties using palladium-catalyzed cross-coupling or Mitsunobu reactions .
  • Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization for high-purity isolation .

Q. How is the stereochemistry and structural integrity of this compound confirmed experimentally?

  • X-ray crystallography : Resolve absolute configuration, as demonstrated in structurally analogous compounds (e.g., α-D-arabinofuranosyl derivatives) .
  • NMR spectroscopy : Analyze coupling constants (e.g., 3JHH^3J_{HH} for fluorinated positions) and NOE correlations to verify stereochemistry .
  • Mass spectrometry (HRMS) : Confirm molecular weight and fragmentation patterns .

Q. What are the critical safety protocols for handling this compound in the laboratory?

  • Storage : Keep in a tightly sealed container under inert gas (argon/nitrogen) at 2–8°C to prevent hydrolysis .
  • Personal protective equipment (PPE) : Use nitrile gloves, chemical-resistant lab coats, and safety goggles. Work in a fume hood to avoid inhalation of aerosols .
  • Spill management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose via licensed hazardous waste contractors .

Advanced Research Questions

Q. How does the bromine substituent at the pyrimidine ring influence the compound’s reactivity in nucleophilic substitution reactions?

The electron-withdrawing bromine enhances the electrophilicity of the adjacent carbonyl groups, facilitating nucleophilic attacks (e.g., by amines or thiols). However, steric hindrance from the benzoyloxy groups may slow reactions, requiring optimized conditions (e.g., DMF as a polar aprotic solvent, elevated temperatures) . Computational studies (DFT) predict activation barriers for SN2 pathways, validated via kinetic experiments .

Q. What methodologies are suitable for analyzing degradation products or impurities in this compound?

  • HPLC/UPLC-MS : Use C18 columns with acetonitrile/water gradients to separate degradation products. Monitor bromine isotopic patterns (m/z 79/81) for identification .
  • Stability studies : Perform accelerated degradation under stress conditions (pH 1–13, UV light, 40–60°C) to identify labile sites (e.g., ester hydrolysis or defluorination) .
  • Collision cross-section (CCS) analysis : Compare experimental CCS values (via ion mobility spectrometry) with predicted data to confirm impurity structures .

Q. How do the fluorinated and benzoylated moieties affect the compound’s pharmacokinetic properties in biological studies?

  • Lipophilicity : Fluorine increases membrane permeability (logP ~2.5), while benzoyl groups may enhance plasma protein binding, reducing bioavailability .
  • Metabolic stability : In vitro assays (e.g., liver microsomes) show slower CYP450-mediated oxidation due to steric shielding by benzoyl groups .
  • Biodistribution : Radiolabeling (e.g., 18^{18}F) studies in murine models reveal preferential accumulation in liver and kidneys, necessitating prodrug strategies for targeted delivery .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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((2R,3R,4S,5R)-3-(Benzoyloxy)-5-(5-bromo-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-fluorotetrahydrofuran-2-yl)methyl benzoate
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((2R,3R,4S,5R)-3-(Benzoyloxy)-5-(5-bromo-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-fluorotetrahydrofuran-2-yl)methyl benzoate

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